molecular formula C26H30N2O5S B300589 2-[5-(4-sec-butoxy-3-ethoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(3,4-dimethylphenyl)acetamide

2-[5-(4-sec-butoxy-3-ethoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(3,4-dimethylphenyl)acetamide

Cat. No. B300589
M. Wt: 482.6 g/mol
InChI Key: OLTVOLKPOUSZHU-OEAKJJBVSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[5-(4-sec-butoxy-3-ethoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(3,4-dimethylphenyl)acetamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. This compound is also known by its chemical name, BTE-1.

Mechanism of Action

BTE-1 has been shown to exhibit its pharmacological effects by inhibiting the activity of certain enzymes and proteins in the body. Specifically, it has been shown to inhibit the activity of protein tyrosine phosphatase 1B (PTP1B), which is a key regulator of insulin signaling and glucose homeostasis. By inhibiting PTP1B, BTE-1 can enhance insulin sensitivity and improve glucose uptake, making it a potential drug candidate for the treatment of diabetes.
Biochemical and Physiological Effects:
In addition to its potential applications in the treatment of diabetes, BTE-1 has also been shown to exhibit other biochemical and physiological effects. For example, it has been shown to exhibit anti-inflammatory and anti-tumor properties, making it a potential drug candidate for the treatment of inflammatory diseases and cancer.

Advantages and Limitations for Lab Experiments

One of the primary advantages of BTE-1 for lab experiments is its high potency and selectivity for PTP1B inhibition. This makes it a valuable tool for studying the role of PTP1B in various physiological processes. However, one limitation of BTE-1 is its relatively low solubility in aqueous solutions, which can make it difficult to use in certain experimental settings.

Future Directions

There are several potential future directions for research on BTE-1. One area of interest is the development of more potent and selective PTP1B inhibitors based on the structure of BTE-1. Another area of interest is the investigation of the potential applications of BTE-1 in the treatment of other diseases, such as cancer and inflammatory diseases. Additionally, further studies are needed to investigate the safety and toxicity of BTE-1 in vivo, as well as its pharmacokinetic properties.

Synthesis Methods

The synthesis of BTE-1 involves the reaction of 4-sec-butoxy-3-ethoxybenzaldehyde and 2,4-thiazolidinedione in the presence of acetic anhydride and a catalytic amount of p-toluenesulfonic acid. The resulting product is then reacted with 3,4-dimethylphenylamine in the presence of acetic anhydride to obtain the final product, BTE-1.

Scientific Research Applications

BTE-1 has been extensively studied for its potential applications in various scientific research areas. One of its primary applications is in the field of medicinal chemistry, where it has shown promising results as a potential drug candidate for the treatment of various diseases, including cancer and diabetes.

properties

Product Name

2-[5-(4-sec-butoxy-3-ethoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(3,4-dimethylphenyl)acetamide

Molecular Formula

C26H30N2O5S

Molecular Weight

482.6 g/mol

IUPAC Name

2-[(5E)-5-[(4-butan-2-yloxy-3-ethoxyphenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(3,4-dimethylphenyl)acetamide

InChI

InChI=1S/C26H30N2O5S/c1-6-18(5)33-21-11-9-19(13-22(21)32-7-2)14-23-25(30)28(26(31)34-23)15-24(29)27-20-10-8-16(3)17(4)12-20/h8-14,18H,6-7,15H2,1-5H3,(H,27,29)/b23-14+

InChI Key

OLTVOLKPOUSZHU-OEAKJJBVSA-N

Isomeric SMILES

CCC(C)OC1=C(C=C(C=C1)/C=C/2\C(=O)N(C(=O)S2)CC(=O)NC3=CC(=C(C=C3)C)C)OCC

SMILES

CCC(C)OC1=C(C=C(C=C1)C=C2C(=O)N(C(=O)S2)CC(=O)NC3=CC(=C(C=C3)C)C)OCC

Canonical SMILES

CCC(C)OC1=C(C=C(C=C1)C=C2C(=O)N(C(=O)S2)CC(=O)NC3=CC(=C(C=C3)C)C)OCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.